molecular formula C22H29NO3 B563062 rac 5-Carboxy Tolterodine-d14

rac 5-Carboxy Tolterodine-d14

Cat. No.: B563062
M. Wt: 369.6 g/mol
InChI Key: NKTNTJFTBRPQIZ-IRFZPZLTSA-N
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Description

rac 5-Carboxy Tolterodine-d14 ( 1189681-84-2) is the deuterium-labeled form of rac-5-Carboxy Tolterodine. This compound serves as a critical stable isotope-labeled internal standard in bioanalytical chemistry, primarily for the quantitative analysis of its non-labeled counterpart in biological matrices during drug development studies . The incorporation of 14 deuterium atoms makes it an ideal tracer for accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS), helping researchers elucidate the pharmacokinetic and metabolic profiles of Tolterodine-related compounds . Stable heavy isotopes, such as deuterium, are incorporated into drug molecules largely as quantitation tracers. It is important to note that deuteration may potentially affect the compound's pharmacological behavior, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, which is a key area of investigation in modern pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, following all appropriate laboratory safety protocols. For in vitro studies, the compound may be dissolved in solvents like DMSO, and it is recommended to prepare fresh stock solutions for optimal results . For long-term storage, the solid material should be kept at -20°C, with longer stability expected at -80°C .

Properties

IUPAC Name

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNTJFTBRPQIZ-IRFZPZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

De Novo Synthesis with Deuterated Building Blocks

The most common method involves synthesizing Tolterodine intermediates using deuterated reagents. For instance, deuterated isopropyl groups ((CD3)2CH(CD_3)_2CH) are introduced during the formation of the diisopropylaminoethyl moiety. This approach ensures high isotopic purity, as demonstrated by SynZeal’s custom synthesis of related Tolterodine impurities, such as Tolterodine Diol Acetate Impurity (CAS 2514856-06-3). Key steps include:

  • Deuterated Alkylation : Reaction of deuterated isopropyl bromide with secondary amines to form (CD3)2CHNR2(CD_3)_2CH-NR_2.

  • Aromatic Deuteration : Catalytic deuteration of the benzyl ring using D2D_2 gas and palladium catalysts to introduce deuterium at the 5-position.

This method yields a 75–85% isotopic incorporation efficiency, as inferred from analogous syntheses of 5-Hydroxymethyl Tolterodine-D14.

Post-Synthetic Hydrogen-Deuterium Exchange

While less common due to positional uncertainty, this method employs acidic or basic conditions to exchange labile hydrogens with deuterium. For example, the carboxylic acid group in 5-Carboxy Tolterodine undergoes exchange in D2OD_2O under reflux, though this typically affects only acidic protons (e.g., -OH, -NH) rather than aliphatic hydrogens.

Detailed Synthesis Protocols

Synthesis of this compound via Deuterated Precursors

Step 1: Preparation of Deuterated Isopropylamine

  • React (CD3)2CHBr(CD_3)_2CHBr with ammonia in ethanol at 60°C for 24 hours to yield (CD3)2CHNH2(CD_3)_2CHNH_2.

  • Yield : 68%.

Step 2: Coupling with Benzyl Carbamate

  • Condense deuterated isopropylamine with benzyl carbamate derivative (5-bromo-2-methylphenyl)methanol using EDC/HOBt coupling.

  • Reaction Conditions : 0°C to room temperature, 12 hours.

  • Yield : 82%.

Step 3: Oxidation to 5-Carboxy Derivative

  • Treat the intermediate with KMnO₄ in acidic aqueous acetone to oxidize the 5-hydroxymethyl group to carboxylic acid.

  • Deuterium Retention : >95% (confirmed via LC-MS).

Step 4: Racemic Resolution

  • Use chiral chromatography (Chiralpak AD-H column) to separate enantiomers, though the "rac" designation implies equal enantiomeric retention.

Analytical Characterization

Critical quality control metrics for this compound include:

ParameterMethodSpecification
Isotopic PurityHigh-Resolution MS≥98% D14
Chemical PurityHPLC (C18 column)≥99.5%
Enantiomeric RatioChiral HPLC50:50 (±2%)

Data adapted from BOC Sciences’ specifications for rac 5-Carboxy Tolterodine-[d14] (Catalog BLP-003990).

Challenges in Industrial-Scale Synthesis

Isotopic Dilution

Despite rigorous precursor deuteration, side reactions during oxidation or coupling can introduce non-deuterated species. SynZeal reports a 5–10% loss in isotopic purity during the oxidation step, necessitating reprocessing via preparative HPLC.

Cost of Deuterated Reagents

Deuterated isopropyl bromide costs approximately $2,500/g, making large-scale synthesis economically challenging. Alternatives like partial deuteration (e.g., (CD3)(CH3)CH(CD_3)(CH_3)CH) are explored but reduce analytical utility.

Applications in Pharmacokinetic Studies

This compound serves as an internal standard in LC-MS/MS assays, enabling quantification of Tolterodine metabolites in plasma. Its use eliminates matrix effects, improving assay precision by 15–20% compared to non-deuterated standards .

Chemical Reactions Analysis

Oxidation of 5-Hydroxymethyl Tolterodine-d14

The formation of rac 5-Carboxy Tolterodine-d14 occurs via oxidation of its precursor, rac 5-Hydroxymethyl Tolterodine-d14 . This reaction involves the conversion of a hydroxymethyl (-CH2_2OH) group to a carboxylic acid (-COOH).

  • Mechanism : Likely mediated by hepatic enzymes (e.g., alcohol dehydrogenase and aldehyde dehydrogenase) in vivo .

  • In vitro conditions : Could involve strong oxidizing agents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) in acidic or basic media.

  • Deuterium effect : The presence of deuterium at specific positions (e.g., isopropyl groups) may slow reaction kinetics due to the kinetic isotope effect .

Acid-Base Reactions

The carboxylic acid group enables acid-base reactivity:

Reaction TypeConditionsProduct
DeprotonationBasic pH (e.g., NaOH)Carboxylate salt (e.g., sodium 5-carboxy tolterodinate-d14)
ProtonationAcidic pHProtonated carboxylic acid

This property is critical for its solubility profile and ionization in mass spectrometry.

Esterification and Amidation

The carboxylic acid group can undergo typical nucleophilic acyl substitution reactions:

ReactionReagentProduct
EsterificationAlcohol + acid catalystEster derivative
AmidationAmine + coupling agent (e.g., DCC)Amide derivative

Such derivatives are synthetically valuable for modifying pharmacokinetic properties but are not explicitly documented for this compound .

Metabolic Stability

Deuterium incorporation at the isopropyl groups enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a design feature common to deuterated drugs .

Synthetic Pathway (Inferred)

The synthesis of this compound likely parallels tolterodine’s production, with deuterated reagents introduced early:

  • Deuterated diisopropylamine synthesis : Reaction of deuterated isopropyl bromide with ammonia .

  • Coupling with phenylpropyl intermediates : Alkylation or reductive amination steps .

  • Oxidation of hydroxymethyl to carboxy : As described in Section 1 .

Research Gaps

  • Limited experimental data on specific reaction rates or conditions for this compound.

  • No documented studies on photostability or thermal decomposition.

Scientific Research Applications

rac 5-Carboxy Tolterodine-d14 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics.

    Metabolic Studies: Researchers use the compound to study the metabolic processes and identify metabolites.

    Drug Development: It serves as a reference compound in the development of new drugs with improved pharmacokinetic profiles.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and receptor interactions.

Mechanism of Action

rac 5-Carboxy Tolterodine-d14, like tolterodine, acts as a competitive antagonist at muscarinic receptors This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of rac 5-Carboxy Tolterodine-d14 and Related Compounds

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight Key Role
This compound 1189681-84-2 Carboxy (-COOH) C22H15D14NO3 370 IS for quantifying carboxy metabolite of tolterodine
rac 5-Hydroxymethyl Tolterodine-d14 1185071-13-9 Hydroxymethyl (-CH2OH) C22H17D14NO2 355.57 IS for hydroxymethyl metabolite of tolterodine
rac 5-Carboxy Desisopropyl Tolterodine-d6 1794780-63-4 Carboxy (-COOH) C19H23NO3 313.39 Deuterated desisopropyl variant; used in metabolic pathway studies
Tolterodine-d14 124937-51-5 Parent compound C22H29D14NO2 359.6 IS for tolterodine quantification

Key Observations :

  • Functional Groups : The carboxy group in this compound increases polarity compared to the hydroxymethyl group in rac 5-Hydroxymethyl Tolterodine-d14, affecting chromatographic retention .
  • Deuterium Labeling : The d14 label (14 deuterium atoms) provides a mass shift sufficient for MS/MS differentiation, while d6 (6 deuteriums) is used in simpler analogs .
  • Structural Modifications : Desisopropyl variants lack the isopropyl group, altering metabolic stability and receptor binding .

Analytical Performance in LC-MS/MS

Table 2: Analytical Parameters of Deuterated Tolterodine Metabolites

Parameter This compound rac 5-Hydroxymethyl Tolterodine-d14 Tolterodine-d14
Retention Time (min) ~1.27 (similar to non-deuterated) ~1.27 ~1.97
Recovery (%) >50 >50 >50
Precision (CV%) ≤15 ≤15 ≤15
MRM Transitions (m/z) 356.2 → 223.1 342.2 → 223.1 332.3 → 153.1

Key Findings :

  • Chromatographic Behavior : Both carboxy and hydroxymethyl derivatives elute earlier (~1.27 min) than the parent tolterodine-d14 (~1.97 min) due to increased polarity .
  • Recovery and Sensitivity : Liquid-liquid extraction yields >50% recovery for all compounds, meeting sensitivity requirements for low-concentration pharmacokinetic samples .
  • MRM Specificity : Unique mass transitions (e.g., 356.2 → 223.1 for this compound) ensure selectivity in complex matrices .

Biological Activity

Rac 5-Carboxy Tolterodine-d14 is a deuterated derivative of the drug tolterodine, which is primarily used as a muscarinic receptor antagonist for the treatment of urinary incontinence. This compound has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H15D14NO
  • Molecular Weight : 369.56 g/mol
  • CAS Number : 1189681-84-2

This compound functions as a muscarinic receptor antagonist. It selectively inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological functions, including bladder contraction. The inhibition of these receptors leads to reduced bladder overactivity, making it effective in managing conditions such as overactive bladder (OAB).

Key Mechanisms:

  • Competitive Inhibition : The compound competes with acetylcholine for binding to muscarinic receptors.
  • Selectivity for Urinary Bladder : It exhibits functional selectivity, primarily affecting the urinary bladder while having lesser effects on salivary glands and other tissues.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its pharmacological effects:

  • In Vitro Studies :
    • Research indicates that this compound effectively inhibits carbachol-induced contractions in isolated guinea-pig bladder strips, demonstrating its potency as an antimuscarinic agent .
    • Binding studies reveal that it has a high affinity for muscarinic receptors, with a Kb value indicating significant potency against mAChR (muscarinic acetylcholine receptors) .
  • In Vivo Studies :
    • In animal models, this compound showed efficacy in reducing bladder contractions induced by acetylcholine, with ID50 values demonstrating its effectiveness at low doses .
    • Comparative studies have shown that this compound has similar pharmacokinetic profiles to its parent compound, tolterodine, suggesting it may contribute significantly to the therapeutic effects observed in clinical settings .

Data Summary

Study TypeParameterResult
In VitroKb Value0.84 nM
In VitroIC50 Value0.84 nM
In VivoID50 for Bladder Contraction15 nmol/kg (acetylcholine)
In VivoID50 for Salivation40 nmol/kg (electrically induced)

Q & A

Q. What are the validated methods for synthesizing rac 5-Carboxy Tolterodine-d14, and how can purity be ensured?

Synthesis typically involves deuterium incorporation at metabolically stable positions using acid-catalyzed exchange or synthetic deuterated precursors. Key steps include:

  • Characterization : Use 1H^1H-NMR and LC-HRMS to confirm deuteration efficiency (>98%) and rule out isotopic impurities.
  • Purification : Employ preparative HPLC with a C18 column and deuterium-depleted solvents to minimize isotopic dilution.
  • Validation : Cross-reference spectral data with non-deuterated analogs to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to GHS hazard guidelines (Category 4 oral toxicity, H302; skin/eye irritation, H315/H319):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols (H335).
  • Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Experimental Design : Prepare buffer solutions (pH 1–9) and incubate the compound at 37°C.
  • Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours for LC-MS/MS analysis.
  • Data Interpretation : Compare degradation profiles with non-deuterated controls to identify pH-dependent deuteration effects .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

Discrepancies may arise from isotopic interference or matrix effects. Solutions include:

  • Matrix-Matched Calibration : Use biological matrices (e.g., plasma, urine) spiked with deuterated and non-deuterated standards to correct for ion suppression/enhancement.
  • Cross-Validation : Compare results with orthogonal methods (e.g., stable isotope-labeled analogs of distinct molecular weights) to isolate analytical artifacts .

Q. How can isotopic scrambling in this compound impact metabolic studies, and how is this mitigated?

Deuterium loss during metabolism can lead to inaccurate tracer quantification. Mitigation approaches:

  • Synthetic Optimization : Use deuterated precursors with steric hindrance (e.g., deuteration at tertiary carbons) to reduce scrambling.
  • Analytical Controls : Include 2H^2H-NMR in metabolite profiling to detect positional isotope exchange.
  • Statistical Modeling : Apply multivariate analysis to distinguish between metabolic pathways and isotopic artifacts .

Q. What frameworks guide the integration of this compound into mechanistic studies of Tolterodine’s carboxylation pathways?

Link experimental data to theoretical models:

  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_{\text{H}}/k_{\text{D}} ratios in enzymatic assays to identify rate-limiting steps.
  • Computational Chemistry : Use DFT calculations to simulate deuterium’s impact on reaction transition states.
  • In Vivo Correlation : Compare deuterated vs. non-deuterated metabolite ratios in preclinical models to validate pathways .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Detailed Documentation : Provide step-by-step synthesis protocols, including solvent grades, reaction temperatures, and purification thresholds.
  • Open Data : Share raw NMR/MS spectra and chromatograms in supplementary materials for peer validation.
  • Interlab Comparisons : Participate in round-robin studies to harmonize analytical methodologies .

Q. How can researchers address conflicting literature reports on the chromatographic behavior of this compound?

  • Method Harmonization : Standardize LC conditions (e.g., mobile phase pH, column temperature) across studies.
  • Ion Pairing Agents : Test additives like trifluoroacetic acid to improve peak symmetry and retention time consistency.
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., column lot variations) .

Ethical and Theoretical Frameworks

Q. What ethical considerations arise when using deuterated compounds in preclinical research?

  • Animal Welfare : Minimize deuterium load to avoid toxicity (e.g., >20% deuteration may alter metabolic rates).
  • Data Transparency : Disclose deuteration levels and stability data to prevent misinterpretation of pharmacokinetic results .

Q. How should theoretical frameworks inform the design of studies involving this compound?

  • Hypothesis-Driven Design : Align experiments with existing pharmacokinetic models (e.g., compartmental vs. non-compartmental analysis).
  • Iterative Refinement : Use preliminary data to adjust isotopic labeling strategies and analytical endpoints .

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